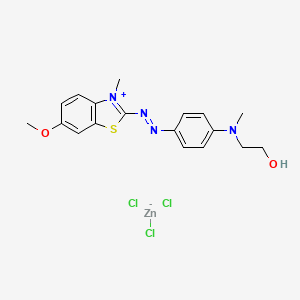
beta-D-Glucose 1-phosphate bis(cyclohexylammonium) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H13O9P · 2C6H13N and a molecular weight of 458.48 . This compound is a substrate for β-phosphoglucomutase, which converts it to β-glucose 6-phosphate by forming β-glucose 1,6-diphosphate as an intermediate . It is utilized in both the maltose and trehalose catabolic pathways of lactic acid bacteria, generating β-D-glucose 1-phosphate as a metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt involves the reaction of β-D-glucose 1-phosphate with cyclohexylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other forms.
Substitution: Substitution reactions can replace certain functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include β-glucose 6-phosphate and other derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt is used as a substrate for enzymatic reactions involving β-phosphoglucomutase .
Biology: In biological research, the compound is utilized in studies related to the maltose and trehalose catabolic pathways of lactic acid bacteria .
Industry: Industrial applications may include its use in the production of various biochemical products .
Wirkmechanismus
The mechanism of action of β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt involves its conversion to β-glucose 6-phosphate by β-phosphoglucomutase. This conversion occurs through the formation of β-glucose 1,6-diphosphate as an intermediate . The molecular targets and pathways involved include the maltose and trehalose catabolic pathways of lactic acid bacteria .
Vergleich Mit ähnlichen Verbindungen
α-D-Glucose 1-phosphate: Another glucose phosphate compound with similar biochemical properties.
β-L-Fucose 1-phosphate: A similar compound used in glycan fucosylation research.
Uniqueness: β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt is unique due to its specific role as a substrate for β-phosphoglucomutase and its involvement in the maltose and trehalose catabolic pathways .
Eigenschaften
CAS-Nummer |
14034-70-9 |
|---|---|
Molekularformel |
C18H39N2O9P |
Molekulargewicht |
458.489 |
IUPAC-Name |
cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5-,6+/m..1/s1 |
InChI-Schlüssel |
YBPDNWXTAIIEAM-LCFXSEKVSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


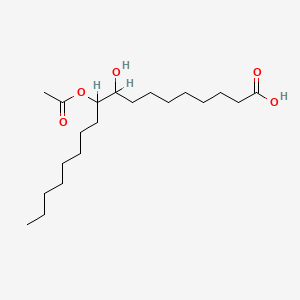
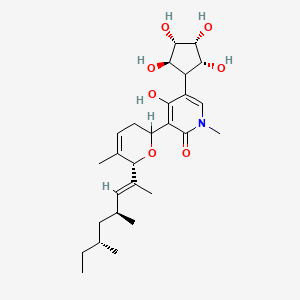
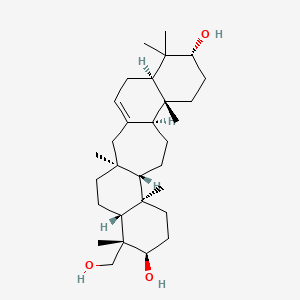
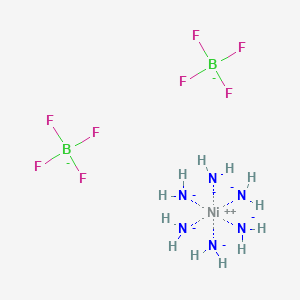
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
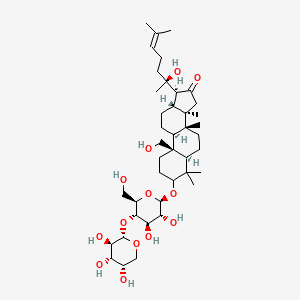
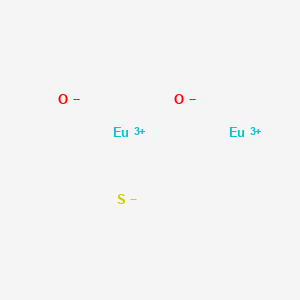
![[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
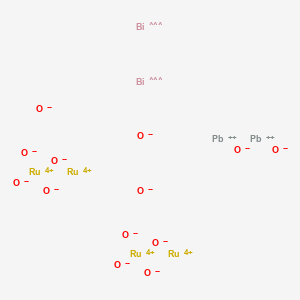
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
